7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol
7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol
Brand Name:
Vulcanchem
CAS No.:
314260-78-1
VCID:
VC21325783
InChI:
InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
SMILES:
CC1CCC2=C(C1)SC3=C2C(=S)NC=N3
Molecular Formula:
C11H12N2S2
Molecular Weight:
236.4 g/mol
7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol
CAS No.: 314260-78-1
Cat. No.: VC21325783
Molecular Formula: C11H12N2S2
Molecular Weight: 236.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314260-78-1 |
|---|---|
| Molecular Formula | C11H12N2S2 |
| Molecular Weight | 236.4 g/mol |
| IUPAC Name | 7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14) |
| Standard InChI Key | RBWNDBNSJFCLBZ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC3=C2C(=S)NC=N3 |
| Canonical SMILES | CC1CCC2=C(C1)SC3=C2C(=S)NC=N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator